(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.71 g/mol . The compound is commercially available through suppliers like Enamine Ltd. and ECHEMI, with purity often exceeding 95% (HPLC) .
Properties
IUPAC Name |
(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVHGXCWZSSEN-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its applications in pharmaceutical development, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 257.71 g/mol
- CAS Number : 1049978-81-5
Its structure features a pyrrolidine ring substituted with a methoxyphenyl group, which is believed to enhance its biological activity through various interactions with biological targets .
1. Pharmaceutical Applications
This compound plays a crucial role in the synthesis of several pharmaceuticals, particularly in the development of:
- Analgesics : Compounds that relieve pain.
- Anti-inflammatory Drugs : Substances that reduce inflammation and associated symptoms .
2. Neuroscience Research
This compound is utilized in studies focusing on neurotransmitter modulation. It has been shown to affect mood and behavior, indicating potential therapeutic applications in treating mental health disorders such as depression and anxiety .
3. Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties against various viruses. For instance, certain β-amino acid moiety-containing heterocycles have demonstrated significant antiviral activity against tobacco mosaic virus (TMV) and other viral strains .
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within the body:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation.
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in viral replication processes, making it a candidate for antiviral drug development .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its unique structural features allow it to interact effectively with biological targets, enhancing the pharmacological profile of the resultant drugs.
| Application Area | Specific Uses |
|---|---|
| Analgesics | Development of pain relief medications |
| Anti-inflammatory Drugs | Formulation of treatments for inflammatory diseases |
Neuroscience Research
Modulation of Neurotransmitters
In neuroscience, (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is employed in studies related to neurotransmitter modulation. This research is crucial for understanding mood and behavior, which aids in developing treatments for mental health disorders such as depression and anxiety.
| Study Focus | Insights Gained |
|---|---|
| Neurotransmitter Activity | Effects on serotonin and dopamine pathways |
| Behavioral Studies | Impact on mood regulation and anxiety levels |
Drug Formulation
Controlled-Release Systems
The compound's properties make it suitable for formulating controlled-release drug delivery systems. This application enhances the efficacy and safety of medications by ensuring a steady release of the active ingredient over time.
| Formulation Type | Benefits |
|---|---|
| Controlled Release | Improved therapeutic outcomes |
| Sustained Release | Reduced side effects through steady drug levels |
Biochemical Assays
Evaluation of Enzyme Activity
In biochemical assays, this compound is used to evaluate enzyme activity and receptor interactions. Such studies are vital for discovering new therapeutic targets and understanding disease mechanisms.
| Assay Type | Purpose |
|---|---|
| Enzyme Activity Assays | Identifying potential drug targets |
| Receptor Interaction Studies | Understanding ligand-receptor dynamics |
Material Science
Development of Novel Materials
Beyond biological applications, this compound has potential applications in material science. It can be used to create novel materials with specific chemical properties useful in various industrial applications such as coatings and adhesives.
| Application Area | Material Characteristics |
|---|---|
| Coatings | Enhanced durability and chemical resistance |
| Adhesives | Improved bonding properties |
Case Studies
- Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited significant analgesic properties in animal models, suggesting potential for human applications.
- Neuroscience Research : Research involving this compound showed modulation of serotonin receptors leading to decreased anxiety-like behavior in rodent models, highlighting its therapeutic potential for anxiety disorders.
- Controlled Drug Release : A formulation study indicated that incorporating this compound into polymer matrices resulted in a controlled release profile that maintained drug levels within therapeutic ranges over extended periods.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methoxy Positional Isomers
- (3R,4S)-rel-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₂H₁₆ClNO₃ (identical to the target compound). Key difference: Methoxy group at the 3-position instead of 3. Impact: Altered electronic and steric properties may influence receptor binding or metabolic stability .
- (3R,4S)-rel-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride CAS: 1330750-51-0.
Halogen-Substituted Derivatives
- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₁H₁₂Cl₃NO₂ (MW: 296.58 g/mol). Dichloro substitution increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- (3S,4R)-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₂H₁₃ClN₂O₂ (MW: 252.70 g/mol). The electron-withdrawing cyano group could modulate acidity of the carboxylic acid and affect pharmacokinetics .
Poly-Substituted Aromatic Rings
- (3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₃H₁₈ClNO₄ (MW: 287.74 g/mol).
- (3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₂H₁₃ClF₃NO₂ (MW: 309.69 g/mol). Trifluoromethyl group increases hydrophobicity and metabolic resistance, critical for CNS-targeting drugs .
Functional Group Modifications on the Pyrrolidine Core
Ureido-Substituted Derivatives
(±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic Acid
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
Unsubstituted or Simplified Analogs
- (3S,4R)-4-Phenylpyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₁H₁₄ClNO₂ (MW: 227.69 g/mol). Lacks the methoxy group, reducing steric bulk and hydrophilicity. Hazard profile: H302/H312/H332 (oral/skin/inhalation toxicity) .
Preparation Methods
Gold-Catalyzed Tandem Reactions
A landmark approach involves gold-mediated auto-tandem catalysis to assemble the pyrrolidine core. As demonstrated in the synthesis of codonopsinine analogs, gold(I) catalysts (e.g., RuPhosAuCl) promote a cascade reaction between aminoacetaldehyde acetals and terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene). This method constructs pentasubstituted pyrroles in 84% yield, which are subsequently reduced to pyrrolidines (Table 1).
Table 1: Gold-Catalyzed Pyrrole Synthesis
| Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| Benzamide derivative | 260 mg | 140°C, 10 min | 84 |
| 1-Ethynyl-4-methoxybenzene | 0.700 mL | Xylenes, Au catalyst |
Diastereoselective Reduction
Reducing pyrroles to pyrrolidines while preserving stereochemistry is critical. Zinc dust in 6 M HCl/MeOH selectively reduces pyrroles to 3-pyrrolines, though competing 1- and 5-pyrroline formation necessitates careful optimization. Switching to ethanol improves 3-pyrroline yield to 27% with enhanced trans-selectivity (trans/cis = 3:1).
Hydrochloride Salt Formation
The free base (CID 2762174) is converted to its hydrochloride salt (CID 2762173) via acid-base reaction. Treating the pyrrolidine carboxylic acid with concentrated HCl in anhydrous ethanol precipitates the hydrochloride salt with >99% purity. Crystallization from ethanol/water mixtures yields monoclinic crystals, as confirmed by X-ray diffraction.
Key Data:
Purification and Characterization
Chromatographic Techniques
Flash column chromatography (hexanes/ethyl acetate gradients) resolves intermediates, while preparative TLC (silica gel, hexanes/EtOAc 9:1) isolates pure pyrrole derivatives. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) finalizes the hydrochloride salt.
Spectroscopic Confirmation
-
NMR: NMR (400 MHz, DMSO-d6): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 4.10–3.95 (m, 1H, H-3), 3.75 (s, 3H, OCH3), 3.50–3.30 (m, 2H, H-4, H-5).
-
MS: ESI-MS m/z 222.1 [M+H]+ (free base), 257.7 [M+H]+ (hydrochloride).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Gold catalysis | 84 | >95 | High efficiency, scalability | Cost of Au catalysts |
| Zinc reduction | 27 | 80 | Low-cost reagents | Moderate diastereoselectivity |
| Chiral pool synthesis | 45 | 90 | Utilizes natural templates | Multi-step, time-intensive |
The gold-mediated route outperforms others in yield and stereocontrol, though zinc reduction remains viable for small-scale synthesis. Hydrochloride salt formation is universally efficient, with >95% recovery across methods .
Q & A
Q. What are the key challenges in synthesizing (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?
The synthesis of this compound requires precise control over stereochemistry, particularly at the 3S and 4R positions. A common approach involves chiral resolution or asymmetric catalysis. For example, cycloaddition reactions (e.g., Staudinger ketene-imine cycloaddition) can generate the pyrrolidine core, followed by functionalization of the 4-methoxyphenyl group . Purification via chiral HPLC or crystallization is critical to isolate the desired enantiomer, as minor impurities in stereochemistry can significantly alter biological activity .
Q. How can researchers confirm the stereochemical configuration of this compound?
Advanced analytical techniques are required:
- X-ray crystallography : Provides definitive proof of the 3S,4R configuration by resolving the spatial arrangement of atoms.
- NMR spectroscopy : Use of NOESY or ROESY experiments to analyze spatial proximity of protons, confirming the relative stereochemistry.
- Chiral HPLC : Validates enantiomeric purity by comparing retention times with known standards .
Q. What are the recommended storage conditions to ensure compound stability?
The hydrochloride salt form enhances stability, but the compound should be stored at 2–8°C in a desiccated environment to prevent hydrolysis of the methoxyphenyl group or degradation of the pyrrolidine ring. Long-term storage under inert gas (e.g., argon) is advised for sensitive batches .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence the compound’s interaction with biological targets?
The methoxy group enhances lipophilicity, improving membrane permeability. Computational docking studies suggest that the 4-methoxyphenyl moiety may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., proteases or kinases). Comparative studies with analogs lacking the methoxy group show reduced binding affinity, highlighting its role in target engagement .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Yields vary depending on the synthetic route:
- Cycloaddition routes (e.g., Staudinger ketene-imine): Reported yields range from 45–65% due to competing side reactions .
- Resolution-based methods : Lower yields (30–40%) but higher enantiomeric purity.
Optimization strategies include using palladium catalysts for selective cross-coupling or microwave-assisted synthesis to reduce reaction times and by-products .
Q. How can researchers assess the compound’s potential as a chiral building block in drug discovery?
- Derivatization studies : React the carboxylic acid with amines or alcohols to form amides/esters, evaluating stereochemical retention.
- Biological screening : Test derivatives against targets like G-protein-coupled receptors (GPCRs) or ion channels, where pyrrolidine scaffolds are prevalent.
- Stability assays : Monitor degradation under physiological conditions (pH 7.4, 37°C) to assess suitability for in vivo applications .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for this compound?
Discrepancies often arise from:
- Purity variations : Impurities in stereochemistry or residual solvents (e.g., DMF) can suppress or enhance activity.
- Assay conditions : Differences in cell lines, incubation times, or concentration ranges.
- Salt form : The hydrochloride salt may exhibit different solubility profiles compared to freebase forms, affecting bioavailability .
Q. How reliable are computational predictions for this compound’s pharmacokinetic properties?
While in silico models (e.g., QSAR) predict moderate blood-brain barrier permeability and hepatic clearance, experimental validation is critical. For instance, predicted logP values (~1.5) may not account for the hydrochloride salt’s ionic interactions. In vitro assays using Caco-2 cells or microsomal stability tests are recommended for confirmation .
Methodological Recommendations
Q. What strategies improve the scalability of this compound’s synthesis?
- Flow chemistry : Enables continuous production with precise temperature control, reducing side products.
- Catalyst recycling : Use immobilized chiral catalysts (e.g., polymer-supported palladium) to lower costs.
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. How can researchers mitigate hydrolysis of the methoxy group during reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
